3-Iodobiphenyl-4-ylamine
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers like the CAS number or EC number .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This could involve various chemical reactions, purification methods, and yield analysis .Molecular Structure Analysis
Molecular structure analysis involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactivity of the compound. It includes understanding the types of reactions the compound can undergo, the conditions required for these reactions, and the products formed .Scientific Research Applications
Antitumor Agents
3-Iodobiphenyl-4-ylamine derivatives have been explored for their potential in antitumor applications. Research in this field has investigated the structure-antileukemic activity relationships for sulfonanilide ring-substituted variants of certain derivatives, emphasizing the importance of electron-donor substituents for antileukemic activity (Cain, Atwell, & Denny, 1975).
Antiviral Properties
Studies have also examined the antiviral properties of derivatives of 3-Iodobiphenyl-4-ylamine. These compounds have been evaluated against a range of viruses, including herpes simplex virus and human immunodeficiency virus, although they were found to lack significant activity in some cases (Patil, Koga, Schneller, Snoeck, & De Clercq, 1992).
Luminescence in Phosphors
The use of 3-Iodobiphenyl-4-ylamine derivatives in phosphors for light-emitting diode and display applications has been a topic of interest. Such compounds can exhibit strong red emission, which is crucial for color displays and lighting technology (Du, Bharat, & Yu, 2015).
Radiolabeling for In Vivo Mapping
Derivatives of 3-Iodobiphenyl-4-ylamine have been synthesized for in vivo mapping of specific cellular targets, such as alkylguanine-DNA alkyltransferase. This application is significant in the field of diagnostic imaging and cancer research (Vaidyanathan, Affleck, Cavazos, Johnson, Shankar, Friedman, Colvin, & Zalutsky, 2000).
Protein Research in Yeast
The incorporation of fluorescent amino acid derivatives of 3-Iodobiphenyl-4-ylamine into proteins in yeast has been achieved. This facilitates the direct probing of local structural changes in proteins, which is valuable for understanding protein function and interactions (Lee, Guo, Lemke, Dimla, & Schultz, 2009).
Synthesis and Evaluation of Novel Compounds
Research has been conducted on the rapid synthesis of novel compounds derived from 3-Iodobiphenyl-4-ylamine and their evaluation for antiviral activity. Such studies contribute to the development of new pharmaceuticals and treatments (Luo, Hu, Wu, He, Jin, Yang, & Song, 2012).
properties
IUPAC Name |
2-iodo-4-phenylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10IN/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8H,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGAGEUWEYBRSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodobiphenyl-4-ylamine | |
CAS RN |
858680-24-7 | |
Record name | 2-iodo-4-phenylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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